
4,8-Dichloro-5-methoxyquinoline
Overview
Description
4,8-Dichloro-5-methoxyquinoline is a chemical compound with the molecular formula C10H7Cl2NO and a molecular weight of 228.08 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4,8-Dichloro-5-methoxyquinoline consists of a quinoline core, which is a bicyclic compound that consists of a pyridine ring fused to phenol . It has two chlorine atoms at the 4th and 8th positions and a methoxy group at the 5th position .Physical And Chemical Properties Analysis
4,8-Dichloro-5-methoxyquinoline is a solid substance that should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Chemosensor for Cadmium Detection
One application of quinoline derivatives in scientific research is their use as chemosensors for metal ions. For example, a study characterizes a 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 compound that selectively responds to Cd^2+ ions over other tested metal ions with a significant increase in fluorescence. This compound demonstrates potential for measuring cadmium concentrations in waste effluent streams and food products, highlighting the utility of quinoline derivatives in environmental and food safety monitoring (Prodi et al., 2001).
Corrosion Inhibitors
Quinoline derivatives, including those structurally related to 4,8-Dichloro-5-methoxyquinoline, have been synthesized and identified as efficient corrosion inhibitors. For instance, novel heterocyclic compounds based on the 8-hydroxyquinoline moiety have shown significant inhibition performance in protecting mild steel in a hydrochloric acid environment. These findings indicate the potential of quinoline derivatives in the field of corrosion science, contributing to the development of more durable and longer-lasting materials (Rbaa et al., 2019).
Antimicrobial and Antifungal Agents
Quinoline derivatives also exhibit promising antimicrobial and antifungal properties. A study on 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ) demonstrated its effectiveness as an antimicrobial agent against various bacterial and fungal strains. The compound showed good to moderate activity, suggesting its potential in developing new antimicrobial agents. Moreover, molecular docking studies indicated that 4CMOQ could inhibit DNA gyrase and Lanosterol 14 α-demethylase, enzymes critical for bacterial and fungal survival, respectively (Murugavel et al., 2017).
Dental Plaque Inhibitors
Research on 8-hydroxyquinolines has led to the synthesis of derivatives with potential applications as dental plaque inhibitors. These compounds have been synthesized and evaluated for their antibacterial activity and ability to prevent plaque formation, a key factor in dental health. Although the effectiveness varies among the derivatives, this area of study underscores the potential of quinoline derivatives in oral healthcare applications (Warner et al., 1975).
Tubulin-Polymerization Inhibitors
Quinoline derivatives are also being explored for their potential in cancer therapy. Modifications of the quinoline structure have resulted in compounds that inhibit tubulin polymerization, targeting the colchicine site on tubulin. These inhibitors disrupt microtubule formation, causing cell cycle arrest and exhibiting potent anticancer activity. This research opens up new avenues for the development of anticancer drugs with mechanisms of action based on the disruption of microtubule dynamics (Wang et al., 2014).
Safety and Hazards
The safety information for 4,8-Dichloro-5-methoxyquinoline indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
4,8-dichloro-5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLFNOPKTYVFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=NC2=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491469 | |
| Record name | 4,8-Dichloro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-5-methoxyquinoline | |
CAS RN |
63010-44-6 | |
| Record name | 4,8-Dichloro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




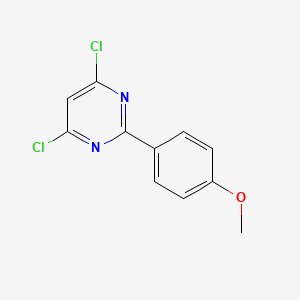


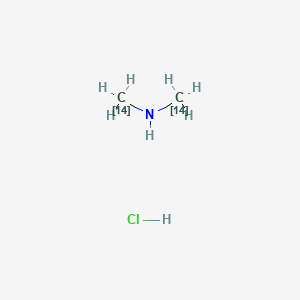
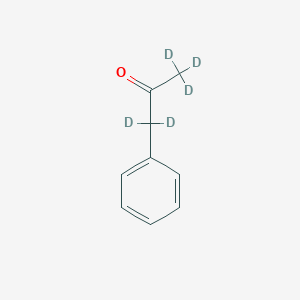





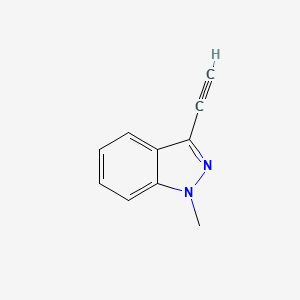
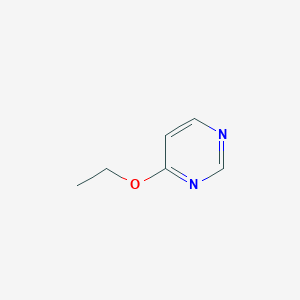
![7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1625701.png)